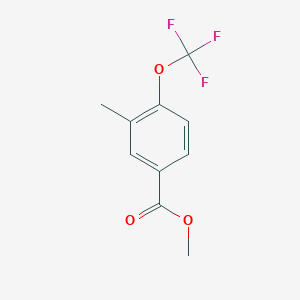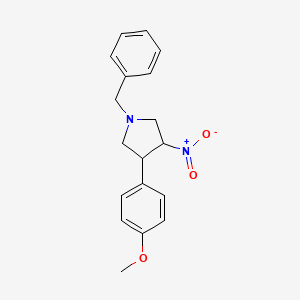
(R)-2-(tert-Butyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(tert-Butyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the tert-butyl group in the compound enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl)piperazine dihydrochloride typically involves the reaction of ®-2-(tert-Butyl)piperazine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The tert-butyl group can be introduced into the piperazine ring through various synthetic routes, including alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of ®-2-(tert-Butyl)piperazine dihydrochloride often involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
®-2-(tert-Butyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学的研究の応用
®-2-(tert-Butyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of ®-2-(tert-Butyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, leading to its observed biological activities. The tert-butyl group enhances the compound’s stability and reactivity, allowing it to effectively bind to its targets and exert its effects .
類似化合物との比較
Similar Compounds
- ®-2-(tert-Butyl)piperazine
- (S)-2-(tert-Butyl)piperazine
- N-tert-Butylpiperazine
Uniqueness
®-2-(tert-Butyl)piperazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which enhances its solubility and stability. The tert-butyl group also provides steric hindrance, making the compound more resistant to certain chemical reactions compared to its analogs .
特性
分子式 |
C8H20Cl2N2 |
|---|---|
分子量 |
215.16 g/mol |
IUPAC名 |
(2R)-2-tert-butylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H/t7-;;/m0../s1 |
InChIキー |
FKVAHPAJPGKVHW-KLXURFKVSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1CNCCN1.Cl.Cl |
正規SMILES |
CC(C)(C)C1CNCCN1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


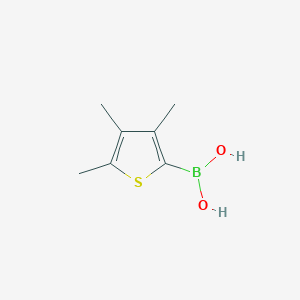

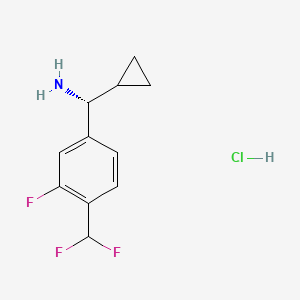
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)
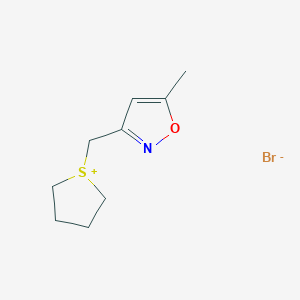
![3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14025035.png)
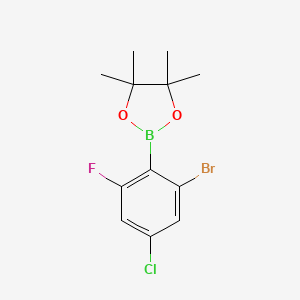

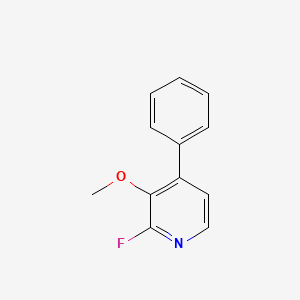
![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
